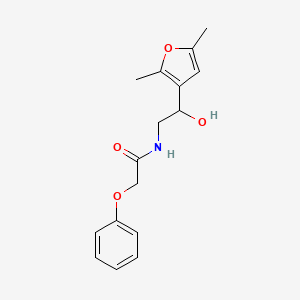![molecular formula C20H19ClN4O3 B2628787 2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396814-18-8](/img/structure/B2628787.png)
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a pyrazolo[1,5-a]pyridine group, and a piperazine group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Detailed structural analysis would require techniques like NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the carbonyl group in the pyrazolo[1,5-a]pyridine moiety could be involved in condensation reactions .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry : This compound is significant in the synthesis of polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, offering valuable pathways in organic synthesis and pharmaceutical development (Latif, Rady, & Döupp, 2003).
Antiviral Activity : It has been used as a starting material in synthesizing heterocyclic compounds with potential antiviral properties, highlighting its role in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Receptor Binding Studies : The molecular interaction of similar compounds with receptors like the CB1 cannabinoid receptor has been analyzed, suggesting implications in neuropharmacology and receptor binding studies (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial Activity : Synthesis of pyridine derivatives from related compounds has shown variable and modest antimicrobial activity, making it a point of interest in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Applications in Receptor Binding Assays : It has been instrumental in synthesizing compounds for receptor binding assays, aiding in the understanding of receptor-ligand interactions (Guca, 2014).
Role in Pain Management : Derivatives of this compound have been identified as potential σ1 receptor antagonists for pain treatment, emphasizing its therapeutic potential (Díaz et al., 2020).
Cancer Treatment Applications : Certain isomers and derivatives have been explored as inhibitors for Aurora A, a protein implicated in cancer, indicating its potential use in oncology (ヘンリー,ジェームズ, 2006).
Anticancer and Antimicrobial Agents : Novel hybrid derivatives containing the compound have shown significant activity against cancer cell lines and pathogenic strains, reinforcing its utility in drug discovery (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-15-4-6-16(7-5-15)28-14-19(26)23-9-11-24(12-10-23)20(27)17-13-22-25-8-2-1-3-18(17)25/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICFJGULZIQJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

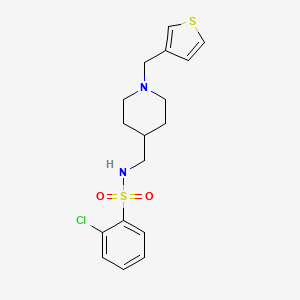
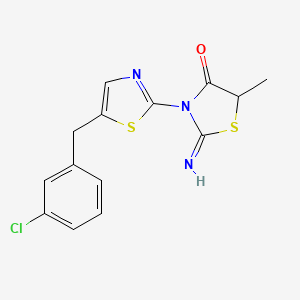
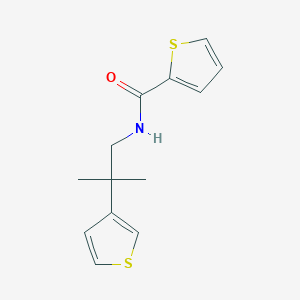
![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
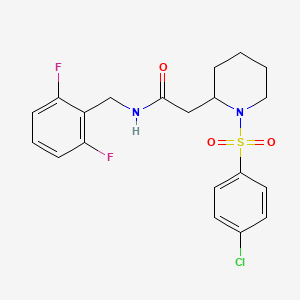
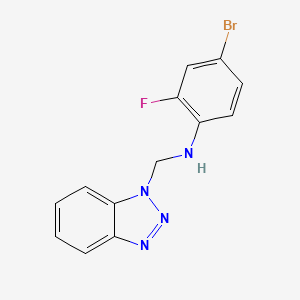
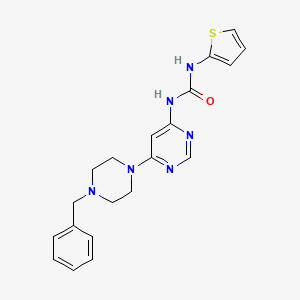
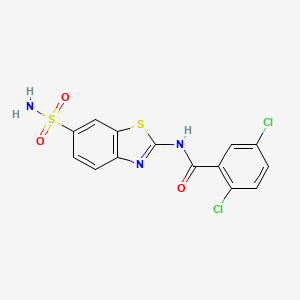
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)
![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
